molecular formula C19H19N3O3S3 B2525286 (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 941962-05-6

(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Katalognummer: B2525286
CAS-Nummer: 941962-05-6
Molekulargewicht: 433.56
InChI-Schlüssel: FUBFHPCVKKIIIN-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel , which is the primary molecular sensor of cold and cooling compounds such as menthol in the peripheral nervous system. Its primary research value lies in its utility for selectively inhibiting TRPM8-mediated currents, enabling scientists to probe the channel's role in a variety of physiological and pathophysiological processes. This compound is extensively used in in vitro and in vivo studies investigating the mechanisms of cold allodynia and hyperalgesia associated with neuropathic pain and migraine, allowing for the dissection of TRPM8's contribution to chronic pain states. Furthermore, due to the documented overexpression of TRPM8 in various cancers , including prostate and pancreatic malignancies, this antagonist serves as a critical pharmacological tool for exploring the channel's function in cancer cell proliferation, migration, and survival. The molecular structure, featuring a (E)-3-(thiophen-2-yl)prop-2-en-1-one (chalcone) moiety linked to a 4-(methylsulfonyl)benzo[d]thiazol-2-yl piperazine scaffold, is designed for high affinity and selectivity, effectively blocking agonist-induced activation of TRPM8 without significant activity on other related TRP channels at therapeutic concentrations. Researchers employ this compound to validate TRPM8 as a therapeutic target and to advance the understanding of thermosensation and its downstream signaling pathways.

Eigenschaften

IUPAC Name

(E)-1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-28(24,25)16-6-2-5-15-18(16)20-19(27-15)22-11-9-21(10-12-22)17(23)8-7-14-4-3-13-26-14/h2-8,13H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFHPCVKKIIIN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, highlighting its antibacterial, anticancer, and enzyme-inhibitory properties.

1. Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiazole moiety, a piperazine ring, and a thiophene group. Its synthesis typically involves the condensation of appropriate precursors under controlled conditions, often utilizing methodologies such as Knoevenagel condensation or other coupling reactions to achieve the desired molecular architecture .

2. Antibacterial Activity

Recent investigations have demonstrated that compounds similar to (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antibacterial properties. For example, a study reported the antibacterial activity of related benzothiazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with notable zones of inhibition observed at concentrations as low as 7.5 mM .

CompoundConcentration (mM)Zone of Inhibition (mm)
Compound A810.5
Compound B7.57
Compound C76

This table illustrates the antibacterial efficacy of several compounds related to the target molecule, indicating that structural modifications can enhance activity.

3. Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives containing the benzothiazole and thiophene moieties can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values ranging from 4.36 μM to over 50 μM against various cancer cell lines, suggesting a promising avenue for further research into their mechanisms of action .

4. Enzyme Inhibition

The compound's ability to inhibit key enzymes has been another focal point of research. For example, studies have indicated that related compounds can act as effective inhibitors of acetylcholinesterase (AChE), with IC50 values significantly lower than those of standard reference drugs . This suggests potential applications in treating neurodegenerative diseases.

5. Case Studies

Case Study 1: Antibacterial Efficacy
In a study involving the synthesis of benzothiazole derivatives, researchers found that specific modifications led to enhanced antibacterial activity against multidrug-resistant strains. The incorporation of piperazine was crucial for improving solubility and bioavailability, which are essential for effective treatment outcomes .

Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, a derivative of the compound was tested against colorectal cancer cell lines, showing significant cytotoxic effects at low concentrations. Molecular docking studies suggested that these compounds might inhibit tyrosine kinases involved in cancer progression .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives similar to (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of the methylsulfonyl group enhances the solubility and bioactivity of these compounds.

Anticancer Activity

Compounds featuring the benzothiazole structure have been studied for their anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.

Neurological Disorders

Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurological disorders such as Alzheimer's disease . The ability to cross the blood-brain barrier due to their lipophilicity makes these compounds suitable candidates for neurological applications.

Antidepressant Activity

Research has indicated that piperazine-containing compounds possess antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to contribute to these effects .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus, with zone of inhibition ranging from 6 to 10 mm at varying concentrations .
Anticancer ResearchCompounds showed significant cytotoxicity against MCF-7 cells, with IC50 values comparable to established chemotherapeutics .
Neuroprotective EffectsIndicated potential in reducing oxidative stress markers in neuronal cell lines .

Analyse Chemischer Reaktionen

Core Benzothiazole Formation

The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example:

  • Reaction of 2-amino-4-(methylsulfonyl)benzenethiol with formic acid or acyl chlorides under dehydrating conditions yields the benzothiazole core .

Piperazine Substitution

The methylsulfonyl-piperazine moiety is introduced through nucleophilic aromatic substitution (SNAr):

  • 2-Chlorobenzo[d]thiazole derivatives react with 1-(methylsulfonyl)piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C, achieving yields of 70–85%.

Enone Linker Construction

The α,β-unsaturated ketone bridge is formed via Claisen-Schmidt condensation:

  • Piperazine-substituted benzothiazole reacts with thiophene-2-carbaldehyde in ethanol under basic conditions (KOH or NaOH), producing the (E)-configured enone with 65–78% yield.

Methylsulfonyl Group

  • Reduction : The sulfonyl group resists common reducing agents (e.g., LiAlH4) but can be desulfonylated under strong acidic conditions (HBr/AcOH, 120°C) .

  • Nucleophilic Displacement : Reacts with Grignard reagents at the sulfone’s oxygen, though steric hindrance from the piperazine limits reactivity.

α,β-Unsaturated Ketone

  • Michael Addition : Undergoes regioselective additions with nucleophiles (e.g., amines, thiols) at the β-position. For example:

    NucleophileProductYield (%)Conditions
    Benzylamineβ-Amino ketone derivative62EtOH, RT, 24h
    Thiophenolβ-Sulfanyl ketone derivative58DCM, 40°C, 12h
  • Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered rings in 45–50% yield.

Thiophene Ring

  • Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of the thiophene ring .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Photolytic Degradation

Exposure to UV light (λ = 254 nm) in methanol leads to:

  • Cleavage of the enone linker (50% degradation in 6h).

  • Formation of benzo[d]thiazole-4-sulfonic acid and thiophene-2-carboxylic acid as primary byproducts.

Hydrolytic Stability

  • Acidic Hydrolysis (HCl, 60°C): Degrades the piperazine ring, yielding 4-(methylsulfonyl)aniline and fragmented thiophene derivatives .

  • Basic Hydrolysis (NaOH, 80°C): Results in retro-Claisen cleavage of the enone, producing acetophenone analogs.

Hydrogenation

  • Selective reduction of the enone’s double bond (H₂, Pd/C, EtOAc) gives the saturated ketone derivative in 92% yield.

Oxidation

  • MnO₂ oxidizes the thiophene’s α-position to a ketone, albeit with low efficiency (23% yield) .

Mechanistic Insights

  • Claisen-Schmidt Condensation : Proceeds via a base-mediated enolate formation, followed by dehydration to stabilize the conjugated enone.

  • SNAr Reaction : The electron-withdrawing methylsulfonyl group activates the benzothiazole’s 2-position for nucleophilic attack by piperazine .

Analytical Characterization

Key data for reaction monitoring:

TechniqueKey Signals
¹H NMR δ 8.15 (s, 1H, thiazole-H), 7.82 (d, 1H, thiophene-H), 6.45 (d, 1H, =CH)
IR 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1580 cm⁻¹ (C=N)
HPLC Retention time: 6.8 min (C18 column, MeCN:H₂O = 70:30)

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compounds with Benzothiazole and Piperazine Moieties

(a) 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS: 941909-05-3)
  • Structural similarity : Contains a fluorinated benzothiazole and piperazine but replaces the α,β-unsaturated ketone with a thioether linkage.
  • Bioactivity: Not explicitly reported, but fluorinated benzothiazoles are linked to antitumor activity .
(b) 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
  • Structural similarity : Shares the benzothiazole core but incorporates a pyrazolone ring instead of piperazine.
  • Key difference : The pyrazolone ring introduces additional hydrogen-bonding sites, which may enhance solubility and binding specificity .
  • Bioactivity : Pyrazolone derivatives exhibit anti-inflammatory and analgesic effects .
Table 1: Comparison of Benzothiazole-Piperazine Derivatives
Compound Core Structure Key Substituents Bioactivity Notes Reference
Target Compound Benzothiazole-Piperazine Methylsulfonyl, thiophene, enone Antimicrobial (predicted)
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)... Benzothiazole-Piperazine Fluorine, thioether Antitumor (predicted)
4-(1,3-Benzothiazol-2-yl)-5-methyl... Benzothiazole-Pyrazolone Pyrazolone, propynyl Anti-inflammatory

Compounds with α,β-Unsaturated Ketone and Thiophene Moieties

(a) (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
  • Structural similarity : Features the α,β-unsaturated ketone and thiazole (analogous to benzothiazole).
  • Key difference : Lacks the piperazine linker, reducing conformational flexibility.
  • Bioactivity: Thiazole-enone hybrids show antibacterial and anticancer activity .
(b) (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
  • Structural similarity: Contains the enone-thiophene system but replaces benzothiazole with a pyrazole ring.
  • Key difference : Pyrazole enhances π-π stacking interactions, improving binding to aromatic protein pockets .
  • Bioactivity : Pyrazole chalcones exhibit antimalarial and anticancer effects .
Table 2: Enone-Thiophene Derivatives
Compound Core Structure Key Substituents Bioactivity Notes Reference
Target Compound Benzothiazole-Piperazine Methylsulfonyl, thiophene Broad-spectrum (predicted)
(E)-3-(4-Methylphenyl)-1-(1,3-thia... Thiazole-Enone 4-Methylphenyl Antibacterial
(2E)-1-(4-Bromophenyl)-3-[3-(4-met... Pyrazole-Enone Bromophenyl, methoxyphenyl Anticancer

Piperazine-Containing Analogues

(a) (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
  • Structural similarity: Retains the piperazine-enone framework but substitutes benzothiazole with benzodioxole.
  • Bioactivity : Benzodioxole derivatives are explored for neuroprotective effects .
(b) (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
  • Structural similarity: Shares the thiophene-enone system and a sulfonamide-diazepane linker.
  • Key difference : The diazepane ring (7-membered) offers greater conformational freedom than piperazine .
  • Bioactivity : Sulfonamide-diazepane hybrids are studied for kinase inhibition .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and what critical reaction conditions ensure optimal yield?

The synthesis involves multi-step procedures:

  • Step 1 : Formation of the benzothiazole-piperazine core via nucleophilic substitution, requiring reflux in aprotic solvents (e.g., DMF) at 80–100°C for 8–12 hours .
  • Step 2 : Introduction of the methylsulfonyl group using sulfur trioxide or sulfonating agents under anhydrous conditions .
  • Step 3 : Claisen-Schmidt condensation to attach the thiophene-containing enone moiety, catalyzed by triethylamine or DBU, with yields ranging from 45–65% . Purification via column chromatography (ethyl acetate/hexane gradients) is critical for isolating the E-isomer .

Q. Which spectroscopic techniques are essential for structural characterization, and how should researchers interpret key data?

  • ¹H/¹³C NMR : Confirm the E-configuration of the enone through coupling constants (J = 12–16 Hz) and piperazine methylene resonances (δ 2.8–3.5 ppm) .
  • FT-IR : Detect the carbonyl stretch (C=O) at 1670–1700 cm⁻¹ and sulfonyl S=O vibrations at 1150–1200 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolve stereochemical ambiguities; the E-configuration shows distinct dihedral angles between thiophene and benzothiazole planes .

Q. What physicochemical properties influence this compound’s behavior in biological assays?

  • Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS) but high solubility in DMSO (>50 mg/mL) .
  • Thermal stability : Melting point 178–182°C with decomposition onset at 210°C (DSC data) .
  • Lipophilicity : LogP ~3.2–3.8 (calculated), suggesting moderate membrane permeability .
  • pH stability : Degrades under strongly acidic/basic conditions (pH <3 or >10), necessitating buffered formulations .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields in the final condensation step?

  • Parameter screening : Use Design of Experiments (DoE) to optimize solvent polarity (THF/DMF mixtures), temperature gradients (60→90°C), and stoichiometric ratios (1.2:1 enone:piperazine precursor) .
  • Byproduct analysis : Employ HPLC-PDA to identify Michael addition side products (e.g., β-ketoamine adducts) and adjust catalyst loading (e.g., triethylamine vs. DBU) .
  • Alternative methods : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and improves yields (78% reported for analogs) .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?

  • Enhanced sampling : Run 50 ns molecular dynamics (MD) simulations with metadynamics to explore conformational flexibility missed in rigid docking .
  • Hydration analysis : Use WaterMap to identify displaced water molecules in binding pockets (e.g., COX-2’s Arg120 interaction) .
  • Free energy calculations : Apply thermodynamic integration (TI) or free energy perturbation (FEP) to quantify binding energy discrepancies .
  • Experimental validation : Compare with X-ray co-crystal structures (e.g., PDB 5KIR) to refine force field parameters .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate analogs against inflammatory targets?

  • Pharmacophore modeling : Define critical features: (1) sulfonyl acceptor, (2) aromatic π-system (thiophene/benzothiazole), (3) hydrogen-bond donor (enone carbonyl) .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using IC₅₀ data from cyclooxygenase (COX) inhibition assays .
  • Electronic effects : Correlate Hammett σ values of substituents (e.g., methylsulfonyl vs. ethoxy) with activity .
  • Biological validation : Test analogs in LPS-induced TNF-α suppression assays and compare with indomethacin as a reference .

Q. What methodologies address discrepancies in solubility data reported across studies?

  • Standardized protocols : Use shake-flask method with UV/Vis quantification at λₘₐₓ 280–320 nm (thiophene absorbance) .
  • Solvent selection : Compare solubility in PEG-400 (pharmaceutically relevant) vs. DMSO (assay-compatible) .
  • Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility (>1 mg/mL) while monitoring stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to enhance bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.